molecular formula C20H29ClN6O2 B2540217 N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride CAS No. 1179423-88-1

N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2540217
CAS No.: 1179423-88-1
M. Wt: 420.94
InChI Key: INICCMFJIXUTDR-UHFFFAOYSA-N
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Description

N-(4-Isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a 1,3,5-triazine derivative characterized by two morpholino substituents at positions 4 and 6 of the triazine core and an N-(4-isopropylphenyl) group at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biochemical applications. Synthetically, it is prepared via sequential nucleophilic substitutions of cyanuric chloride with morpholine, followed by coupling with 4-isopropylaniline under basic conditions .

Properties

IUPAC Name

4,6-dimorpholin-4-yl-N-(4-propan-2-ylphenyl)-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2.ClH/c1-15(2)16-3-5-17(6-4-16)21-18-22-19(25-7-11-27-12-8-25)24-20(23-18)26-9-13-28-14-10-26;/h3-6,15H,7-14H2,1-2H3,(H,21,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INICCMFJIXUTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Substitution at C-4 and C-6 Positions

The most frequently reported method begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in anhydrous acetone at 0–5°C. Morpholine (2.2 equiv) is added dropwise under nitrogen atmosphere, maintaining pH 6–7 via simultaneous addition of aqueous NaHCO₃. This yields 2-chloro-4,6-dimorpholino-1,3,5-triazine as a pale yellow solid (mp 128–130°C, 85% yield).

Reaction Conditions Table

Parameter Value Source
Temperature 0–5°C
Solvent Anhydrous acetone
Base NaHCO₃ (aqueous)
Reaction Time 4 hr
Yield 85%

C-2 Substitution with 4-Isopropylphenylamine

The intermediate 2-chloro-4,6-dimorpholino-1,3,5-triazine reacts with 4-isopropylphenylamine in refluxing chlorobenzene (135°C, 8 hr) using triethylamine (1.5 equiv) as acid scavenger. Post-reaction, the mixture is cooled to 25°C, filtered, and the solvent removed under reduced pressure to give the free base as a white crystalline solid (mp 192–194°C, 78% yield).

Key Optimization Parameters

  • Solvent Selection : Chlorobenzene outperforms THF or DMF in minimizing decomposition
  • Stoichiometry : 1.05 equiv of 4-isopropylphenylamine prevents di-substitution byproducts
  • Temperature Control : Gradual heating from 90°C to 135°C improves product purity

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol (50 mL/g) at 40°C, treated with concentrated HCl (1.1 equiv) until pH 1.5–2.0. Crystallization at −20°C for 12 hr yields the hydrochloride salt as hygroscopic needles (93% recovery). X-ray diffraction data from analogous compounds confirm protonation occurs at the triazine ring nitrogen.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

A patent-derived method utilizes microwave irradiation (150°C, 300W) in DMSO, completing the final substitution step in 45 min with 82% yield. This approach reduces thermal degradation but requires careful control of microwave parameters to prevent charring.

One-Pot Sequential Substitution

Experimental data from triazine analogs suggest feasibility of single-reactor synthesis:

  • Cyanuric chloride + morpholine (0°C, 2 hr)
  • Direct addition of 4-isopropylphenylamine +升温至80°C (4 hr)
    Yields remain lower (68%) due to competitive side reactions at elevated temperatures.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.15–3.75 (m, 16H, morpholine), 4.05 (sept, 1H, CH(CH₃)₂), 7.35–7.60 (m, 4H, aromatic)
  • IR (KBr): 1245 cm⁻¹ (C-N stretch), 1550 cm⁻¹ (triazine ring), 2850–2960 cm⁻¹ (morpholine C-H)

Crystallographic Data

While no direct crystal structure exists for the target compound, analogous 4,6-disubstituted triazines exhibit monoclinic P2₁/c symmetry with triazine ring planarity <0.02 Å deviation. Hydrogen bonding between hydrochloride and morpholine oxygen likely stabilizes the crystal lattice.

Industrial-Scale Considerations

Purification Challenges

The hydrochloride's hygroscopicity necessitates:

  • Lyophilization instead of oven drying
  • Storage under argon with P₂O₅ desiccant
  • Purity >99.5% achievable via recrystallization from ethanol/ethyl acetate (4:1)

Waste Stream Management

Patents disclose recovery of:

  • 89% excess morpholine via acid-base extraction
  • Chlorobenzene solvent (95% recovery via distillation)

Emerging Methodologies

Flow Chemistry Approaches

Pilot-scale studies using continuous flow reactors demonstrate:

  • 40% reduction in reaction time
  • 15% improvement in yield vs batch process
  • Enhanced safety profile for exothermic substitution steps

Enzymatic Catalysis

Recent advances with lipase-mediated substitutions show potential for:

  • Ambient temperature reactions
  • Phosphate buffer systems replacing organic solvents Current limitations include low conversion rates (32% after 72 hr)

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride serves as a building block for the synthesis of more complex molecules. Its structural framework allows chemists to modify and create derivatives with tailored properties for specific reactions or applications.

Synthesis Methodology:

  • The compound is synthesized through a nucleophilic substitution reaction involving 4-isopropylphenylamine and 2-chloro-4,6-dimorpholino-1,3,5-triazine in organic solvents like dichloromethane or acetonitrile.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe . Its ability to interact with various biological targets makes it valuable for studying enzyme activities and signaling pathways.

Mechanism of Action:

  • The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it has shown promise in targeting the PI3K signaling pathway, which is crucial in cancer biology .

Medicine

This compound is explored for its therapeutic properties , particularly in cancer treatment. Various studies have evaluated its anticancer activity against multiple cancer cell lines.

Anticancer Activity:

  • In vitro studies demonstrated significant antiproliferative effects against several cancer cell lines including SW620 (colon cancer), A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) using the MTT assay .

Case Study 1: Anticancer Efficacy

In a study conducted by Jinjing Li et al., a series of 4,6-dimorpholinyl-1,3,5-triazine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that modifications on the B ring significantly influenced antiproliferation activity across different cancer cell lines .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular docking studies of this compound. The binding interactions with the PI3K catalytic domain were elucidated through computational methods, providing insights into its potential as a dual PI3K/mTOR inhibitor .

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and functional implications among select 1,3,5-triazine derivatives:

Compound Name Substituents (Positions 2, 4, 6) Key Functional Groups Pharmacological Activity Physicochemical Properties
N-(4-Isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride 2: N-(4-isopropylphenyl); 4,6: morpholino Morpholino (polar), isopropylphenyl (hydrophobic) Not explicitly reported; inferred kinase/receptor modulation High solubility (HCl salt); moderate logP due to morpholino groups
MHY1485 (4,6-Dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine) 2: N-(4-nitrophenyl); 4,6: morpholino Nitrophenyl (electron-withdrawing) Laboratory research (non-drug) Lower solubility than hydrochloride salt; nitro group increases reactivity
UOSD010 (N-(Adamantan-1-yl)-4-(4-(6-Aminohexyl)Piperazin-1-yl)-6-Ethoxy-1,3,5-Triazin-2-Amine) 2: N-adamantyl; 4: piperazinyl; 6: ethoxy Adamantane (bulky), piperazine (basic) Cannabinoid receptor 2 (CB2) modulation High lipophilicity; potential for CNS penetration
PQR309 (5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine) 2: pyridin-2-amine; 4,6: morpholino; trifluoromethyl Trifluoromethyl (electron-withdrawing, lipophilic) Brain-targeted kinase inhibitor (e.g., PI3K/mTOR) Enhanced BBB penetration due to trifluoromethyl group
Isoxazoline Derivatives (e.g., 4,6-Diethoxy-N-(4-isoxazolinylphenyl)-1,3,5-triazin-2-amine) 2: N-aryl; 4,6: ethoxy Ethoxy (lipophilic), isoxazoline (heterocyclic) Antimicrobial activity High lipophilicity; moderate solubility in organic solvents

Pharmacological and Mechanistic Insights

  • Morpholino Substituents: The presence of morpholino groups in the target compound and analogs like MHY1485 enhances water solubility and hydrogen-bonding capacity, favoring interactions with polar binding pockets in enzymes (e.g., kinases) .
  • Electron-Withdrawing Groups : Compounds like PQR309 and MHY1485 incorporate trifluoromethyl or nitro groups, respectively, which alter electron density on the triazine core, impacting reactivity and target affinity .

Biological Activity

N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core substituted with morpholine and isopropylphenyl groups. This structural configuration is believed to contribute to its biological activity by allowing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways. Notably, it has been identified as a potential dual inhibitor of the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. The presence of morpholine groups enhances the compound's binding affinity to these targets, potentially leading to effective anticancer activity .

Anticancer Activity

Recent studies have evaluated the anticancer properties of various derivatives of 4,6-dimorpholino-1,3,5-triazine. In vitro assays demonstrated that these compounds exhibit significant antiproliferative effects against multiple cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
6aSW620 (Colon Cancer)10PI3K/mTOR inhibition
6bA549 (Lung Cancer)15Induction of apoptosis
6cHeLa (Cervical Cancer)12Cell cycle arrest
6dMCF-7 (Breast Cancer)20Inhibition of angiogenesis

These findings indicate that modifications to the triazine structure can enhance anticancer efficacy by influencing the compound's interaction with cellular targets .

Hypolipidemic Effects

In addition to anticancer properties, there are indications that related compounds may exhibit hypolipidemic effects. For instance, similar triazine derivatives have been shown to lower levels of VLDL-C and LDL-C while increasing HDL-C in animal models . This suggests a potential role for this compound in managing lipid profiles.

Case Studies

  • In Vitro Studies : A series of synthesized derivatives were tested against various cancer cell lines using the MTT assay. The results indicated that specific structural modifications significantly impacted their antiproliferation activity. For example, the introduction of different substituents on the B ring influenced the potency against SW620 cells .
  • Structural Modifications : Research focused on optimizing the bioavailability and permeability of these compounds has highlighted the necessity for structural modifications to enhance their therapeutic profiles. The unique bismorpholine group was noted for its ability to stabilize the molecule during metabolic processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride?

  • Methodology : The compound can be synthesized via stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). First, substitute one chlorine atom with 4-isopropylphenylamine under ice-cold, basic conditions (e.g., acetone with K₂CO₃). Subsequent substitutions with morpholine occur at higher temperatures (40–60°C) in a controlled pH environment. The hydrochloride salt is formed via HCl gas bubbling or acid precipitation .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-substitution. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and morpholine integration (e.g., δ ~3.7 ppm for morpholine protons).
  • High-resolution mass spectrometry (HR-MS) for molecular ion verification.
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .
    • Troubleshooting : If unexpected peaks appear in NMR, consider residual solvents or byproducts from incomplete substitution.

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodology : Based on structural analogs (e.g., MHY1485), the compound may modulate the PI3K/AKT/mTOR pathway. Validate via:

  • Western blotting for phosphorylated mTOR substrates (e.g., p-S6K, p-4EBP1).
  • Autophagy assays (LC3-II/LC3-I ratio, p62 degradation) in cell lines (e.g., HEK293, HeLa) .
    • Controls : Use mTOR inhibitors (rapamycin) or activators as comparators.

Q. What are the storage and handling recommendations for this compound?

  • Methodology : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and confirm stability via LC-MS before use .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing bulky substituents (e.g., 4-isopropylphenyl) during synthesis?

  • Methodology :

  • Solvent choice : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of aromatic amines.
  • Temperature control : Conduct the first substitution at 0–5°C to favor mono-substitution.
  • Catalysis : Add catalytic KI to accelerate nucleophilic substitution in triazine systems .
    • Data Analysis : Compare yields via gravimetric analysis and optimize using Design of Experiments (DoE) software.

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected ¹³C NMR shifts)?

  • Methodology :

  • DFT calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.
  • Variable-temperature NMR : Identify dynamic effects (e.g., conformational changes) causing peak broadening .
    • Case Study : For morpholine ring protons, shifts may vary due to steric hindrance from the isopropylphenyl group.

Q. What strategies are effective for evaluating the compound’s stability in biological matrices (e.g., plasma)?

  • Methodology :

  • Incubation studies : Incubate the compound in rat plasma at 37°C and analyze degradation via LC-MS/MS at intervals (0, 1, 2, 4, 8 h).
  • Degradant identification : Use HR-MS/MS to detect oxidation products (e.g., morpholine ring opening, N-demethylation) .
    • Mitigation : Add protease inhibitors or antioxidants (e.g., ascorbic acid) to stabilize the compound.

Q. How can computational modeling predict the compound’s binding affinity to mTOR or related proteins?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into mTOR’s active site (PDB: 4JSV).
  • MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and key interactions (e.g., hydrogen bonds with Val2240, hydrophobic contacts with Trp2239) .
    • Validation : Compare predictions with experimental IC₅₀ values from kinase inhibition assays.

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?

  • Methodology :

  • Pharmacokinetics : Administer intravenously/orally to Sprague-Dawley rats; collect plasma samples for LC-MS analysis to calculate AUC, Cmax, and t₁/₂.
  • Toxicity : Conduct acute toxicity studies (OECD 423) with histopathology of liver/kidney tissues .
    • Challenge : Address low aqueous solubility via formulation (e.g., PEGylation, liposomal encapsulation).

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